![molecular formula C10H8N2O3S B3039713 Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate CAS No. 1284226-74-9](/img/structure/B3039713.png)

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate

Übersicht

Beschreibung

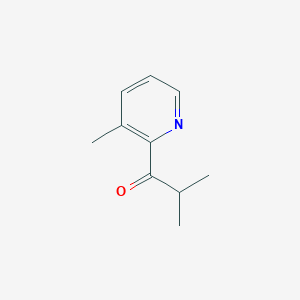

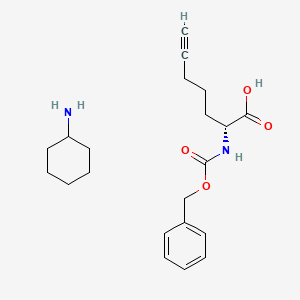

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate is a chemical compound with the CAS Number: 64951-09-3 . It has a molecular weight of 219.24 . The IUPAC name for this compound is 9H-9lambda3-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid . It is stored at a temperature of 28 C .

Synthesis Analysis

In the search for new anti-mycobacterial agents, scientists have revealed the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives . They designed, in silico ADMET predicted and synthesized four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H7N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5,15H, (H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 266-268 C .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

Imidazo[2,1-b]benzothiazole carboxylic and acetic acids have been synthesized and evaluated for their pharmacological activities. These compounds were examined for anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Antibacterial Activity

A series of 2,3-diaryl-substituted imidazo(2,1-b)-benzothiazole derivatives were created and tested for their in-vitro antibacterial activity against various bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Some of these compounds exhibited significant antibacterial activity (Palkar et al., 2010).

Radiosensitizers in Cancer Therapy

Imidazo[2,1-b][1,3]benzothiazole derivatives have shown potential as effective radiosensitizers and anticarcinogenic compounds. They were evaluated against human liver cancer Hep G2 cell line and melanoma cell lines, demonstrating significant in vitro anticancer activity and effectiveness as radiosensitizers (Majalakere et al., 2020).

Antimicrobial Agents

Compounds synthesized from imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole have been investigated for their antimicrobial properties. They were tested against various bacterial and fungal strains and showed strong inhibition of these pathogens (Al‐Tel et al., 2011).

Synthesis Techniques

Efficient synthesis techniques for imidazo[2,1-b][1,3]benzothiazoles have been developed. This includes methods for constructing a variety of aryl-substituted imidazo[2,1-b]benzothiazoles under solvent-free conditions (Adib et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been reported to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to the aforementioned protein kinases .

Result of Action

The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Eigenschaften

IUPAC Name |

imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S.H2O/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6;/h1-5H,(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXRJYLEZVAKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

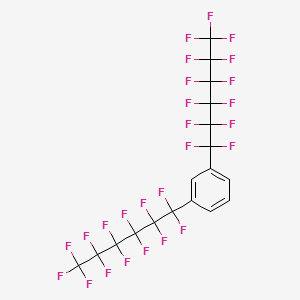

![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)

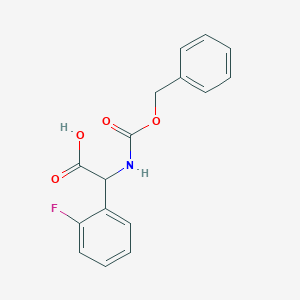

![(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3039642.png)

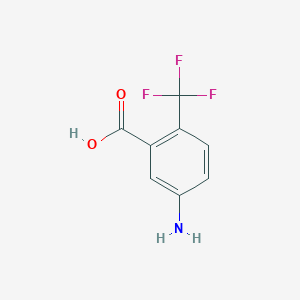

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)